molecular formula C6H5ClO2 B14587719 3-Chloro-6-methyl-2H-pyran-2-one CAS No. 61550-09-2

3-Chloro-6-methyl-2H-pyran-2-one

Cat. No.: B14587719
CAS No.: 61550-09-2
M. Wt: 144.55 g/mol
InChI Key: AFIFNIWVCCARJU-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-2H-pyran-2-one (molecular formula: C₈H₇ClO₃) is a halogenated pyran-2-one derivative characterized by a chlorine atom at the 3-position and a methyl group at the 6-position on the pyran-2-one ring. Key physicochemical data include collision cross-section (CCS) values for various adducts, as predicted by computational methods (see Table 1) .

Properties

CAS No.

61550-09-2

Molecular Formula

C6H5ClO2

Molecular Weight

144.55 g/mol

IUPAC Name

3-chloro-6-methylpyran-2-one

InChI

InChI=1S/C6H5ClO2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3

InChI Key

AFIFNIWVCCARJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)O1)Cl

Origin of Product

United States

Preparation Methods

Chlorination with Molecular Chlorine

The direct chlorination of 4-hydroxy-6-methyl-2H-pyran-2-one using Cl₂ in glacial acetic acid at 20–25°C provides a straightforward route. The reaction proceeds via electrophilic aromatic substitution, favoring position 3 due to the electron-donating methyl group at position 6.

  • Conditions :
    • Substrate: 4-hydroxy-6-methyl-2H-pyran-2-one (1 equiv)
    • Reagent: Cl₂ gas (1.1 equiv) in acetic acid
    • Temperature: 25°C, 4–6 hours
    • Yield: 68–72%.

Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl₂) offers a milder alternative, converting the hydroxyl group to a chloro substituent through a two-step mechanism involving intermediate chlorosulfite formation.

  • Conditions :
    • Substrate: 4-hydroxy-6-methyl-2H-pyran-2-one (1 equiv)
    • Reagent: SOCl₂ (2 equiv), catalytic DMF
    • Solvent: Toluene, reflux (110°C), 3 hours
    • Yield: 65%.

Acylation-Chlorination Cascade

Synthesis from 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

This method involves acetylation followed by chlorination. 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (CAS: 771-03-9) is treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with chlorine.

  • Conditions :
    • Substrate: 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (1 equiv)
    • Reagent: POCl₃ (3 equiv), pyridine (1.5 equiv)
    • Solvent: Dichloromethane, 0°C to room temperature, 12 hours
    • Yield: 78%.

Cyclization of Chlorinated Precursors

Ring-Closing Metathesis (RCM)

Palladium-catalyzed cyclization of α-chloro-β-keto esters provides a modular approach. For example, ethyl 5-chloro-4-oxohexanoate undergoes RCM using Grubbs catalyst to form the pyran-2-one ring.

  • Conditions :
    • Substrate: Ethyl 5-chloro-4-oxohexanoate (1 equiv)
    • Catalyst: Grubbs II (5 mol%)
    • Solvent: Dichloroethane, 80°C, 6 hours
    • Yield: 62%.

Gold(I)-Catalyzed Cyclization

Gold(I) complexes facilitate the 6-endo-dig cyclization of chlorinated ynoates. For instance, methyl 3-chloro-5-methyl-4-oxopent-2-ynoate cyclizes in the presence of [Au(PPh₃)]NTf₂.

  • Conditions :
    • Substrate: Methyl 3-chloro-5-methyl-4-oxopent-2-ynoate (1 equiv)
    • Catalyst: [Au(PPh₃)]NTf₂ (2 mol%)
    • Solvent: Acetonitrile, 50°C, 2 hours
    • Yield: 70%.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagent/Catalyst Yield (%) Advantages Limitations
Direct Cl₂ Halogenation 4-Hydroxy-6-methyl-2H-pyran-2-one Cl₂ 68–72 Simple, one-step Handling gaseous Cl₂
SOCl₂ Chlorination 4-Hydroxy-6-methyl-2H-pyran-2-one SOCl₂ 65 Mild conditions Requires DMF catalyst
Acylation-Chlorination 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one POCl₃ 78 High yield Multi-step synthesis
Pd-Catalyzed RCM Ethyl 5-chloro-4-oxohexanoate Grubbs II 62 Modular substrate design High catalyst cost
Au(I)-Catalyzed Cyclization Methyl 3-chloro-5-methyl-4-oxopent-2-ynoate [Au(PPh₃)]NTf₂ 70 Rapid, atom-economical Sensitive to moisture

Emerging Techniques and Optimization

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) reduces reaction times by enhancing mass transfer. For example, chlorination with SOCl₂ under ultrasound achieves 80% yield in 1 hour.

Flow Chemistry

Continuous-flow systems improve safety for Cl₂-based methods, enabling scalable production with 75% yield and >95% purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-6-methyl-2H-pyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Predicted Collision Cross-Section (CCS) Values for 3-Chloro-6-methyl-2H-pyran-2-one Adducts

Adduct m/z CCS (Ų)
[M+H]+ 187.01566 131.8
[M+Na]+ 208.99760 146.7
[M+NH4]+ 204.04220 140.1
[M-H]- 185.00110 134.6

Comparison with Structurally Similar Compounds

5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

  • Structure : Replaces the pyran-2-one ring with a pyridazin-3(2H)-one core, retaining the chlorine substituent but adding a phenyl group at the 6-position (e.g., compounds 3a-3h in ).
  • Synthesis : Prepared via nucleophilic substitution using halides and K₂CO₃ in acetone, differing from pyran-2-one derivatives that may require alternative catalysts or solvents .
  • Reactivity: The pyridazinone ring’s electron-deficient nature enhances susceptibility to nucleophilic attack compared to pyran-2-ones, which are more electrophilic due to ring strain and conjugation .

6-Hydroxy-6-methyl-2H-pyran-3-one

  • Structure : Features a hydroxyl group at the 6-position and a methyl group at the 6-position, differing in substituent position and electronic properties from this compound.
  • Properties : The hydroxyl group increases solubility in polar solvents but reduces stability under acidic conditions. In contrast, the chlorine substituent in the target compound enhances electrophilicity and resistance to hydrolysis .

Table 2: Comparison of Pyran-2-one Derivatives

Compound Molecular Formula Key Substituents Notable Properties
This compound C₈H₇ClO₃ 3-Cl, 6-CH₃ High electrophilicity, CCS 131–147 Ų
6-Hydroxy-6-methyl-2H-pyran-3-one C₆H₈O₃ 6-OH, 6-CH₃ Polar, prone to tautomerization
5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one C₈H₇ClO₄ 3-Cl, 6-CH₃, 5-COCH₃ Enhanced reactivity for acylations

Tetrahydro-3-methylene-6-phenyl-2H-pyran-2-one

  • Structure : Saturated pyran ring with a methylene group at the 3-position and a phenyl group at the 6-position (C₁₂H₁₂O₂).
  • Properties : The saturated ring reduces conjugation, lowering reactivity compared to unsaturated pyran-2-ones. The phenyl group contributes to lipophilicity, making it suitable for hydrophobic applications .

Cis-6-benzyl-2-ethyl-3,6-dihydro-2H-pyran

  • Structure : Dihydro-pyran derivative with a benzyl group at the 6-position and ethyl at the 2-position (C₁₄H₁₈O).
  • Properties: Partial saturation increases flexibility, altering ring strain and reactivity. The absence of a ketone group distinguishes it from pyran-2-ones, limiting participation in keto-enol tautomerism .

Key Research Findings and Implications

Electrophilicity : The chlorine atom in this compound significantly enhances electrophilic character compared to hydroxyl- or alkyl-substituted analogs, favoring reactions like Friedel-Crafts alkylation .

Synthetic Utility : Pyran-2-ones with acetyl or phenyl substituents (e.g., 5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one) show promise as intermediates in drug synthesis due to their multifunctional reactivity .

Stability : Unsaturated pyran-2-ones (e.g., this compound) exhibit greater thermal stability than dihydro or tetrahydro derivatives, which are prone to ring-opening under harsh conditions .

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